molecular formula C21H28N4O3S B2912770 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide CAS No. 921470-49-7

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide

Cat. No.: B2912770
CAS No.: 921470-49-7
M. Wt: 416.54
InChI Key: ACLDFRARBAZBHG-UHFFFAOYSA-N
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Description

The compound 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide features a thiazole core substituted at the 2-position with a 3-cyclohexylurea group and at the 4-position with an acetamide-linked 4-methoxyphenethyl moiety. Its molecular formula is C₂₃H₃₁N₅O₃S (inferred from analogs in –13). The cyclohexylurea group likely enhances lipophilicity, while the 4-methoxyphenethyl side chain may contribute to aromatic interactions in biological targets. Though direct pharmacological data for this compound are absent in the provided evidence, its structural features align with bioactive thiazole derivatives reported in antimicrobial studies .

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-28-18-9-7-15(8-10-18)11-12-22-19(26)13-17-14-29-21(24-17)25-20(27)23-16-5-3-2-4-6-16/h7-10,14,16H,2-6,11-13H2,1H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLDFRARBAZBHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and kinase inhibition. This article explores its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiazole Ring : This can be achieved by reacting α-haloketones with thiourea under basic conditions.
  • Introduction of the Urea Moiety : The thiazole derivative is then reacted with cyclohexyl isocyanate to form the cyclohexylureido group.
  • Formation of the Phenethylacetamide Moiety : Finally, the intermediate is reacted with 4-methoxyphenethylamine to yield the final compound.

Anticancer Properties

The compound has been primarily studied for its anticancer properties, especially against hepatocellular carcinoma (HCC) cells. Research indicates that it may inhibit cell proliferation and induce apoptosis in HCC cell lines through various mechanisms:

  • Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against HCC cells, suggesting potential for therapeutic use in liver cancer treatment.
  • Mechanisms of Action : The compound's action may involve modulation of signaling pathways associated with cell survival and apoptosis, although specific pathways remain to be fully elucidated.

Kinase Inhibition

Research has also explored the compound's potential as a kinase inhibitor, particularly targeting C-RAF and FLT3 kinases:

  • Kinase Activity : Preliminary studies indicate that this compound can inhibit these kinases, which are involved in various cellular processes including growth and survival.
  • Selectivity : Further investigations are needed to determine the selectivity and potency of this compound against other kinases.

Case Studies

Several studies have reported on the biological effects of similar compounds with variations in their structure, providing insights into structure-activity relationships (SAR):

  • Study on Thiazole Derivatives : A study indicated that modifications on the thiazole ring significantly influence anticancer activity, suggesting that substituents can enhance or diminish biological effects .
  • Cyclohexylureido Group Influence : The presence of a cyclohexyl group has been linked to increased stability and bioavailability of compounds, enhancing their pharmacological profiles.

Research Findings Summary Table

StudyCompoundBiological ActivityKey Findings
This compoundAnticancerSignificant cytotoxicity against HCC cells
Various thiazole derivativesAnticancerModifications affect potency; SAR insights
Cyclohexylureido analogsKinase inhibitionPotential C-RAF and FLT3 inhibition observed

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/Reference) Urea/Substituent Acetamide Group Molecular Formula Notable Features
Target Compound 3-Cyclohexylureido N-(4-Methoxyphenethyl) C₂₃H₃₁N₅O₃S* High lipophilicity; potential CNS activity
CAS 921488-43-9 () 3-Cyclohexylureido N-(3,4-Dimethylphenyl) C₂₀H₂₆N₄O₂S Increased steric bulk from dimethyl groups
CAS 897620-90-5 () 3-(4-Chlorophenyl)ureido N-(Thiazol-2-yl) C₁₅H₁₂ClN₅O₂S₂ Dual thiazole motifs; halogen enhances potency
CAS 897613-92-2 () 3-(2-Methoxyphenyl)ureido N-(4-Trifluoromethoxyphenyl) C₂₀H₁₇F₃N₄O₄S Electron-withdrawing CF₃O group; improved metabolic stability
CAS 922046-49-9 () 4-Chlorophenylsulfonamido N-(4-Phenoxyphenyl) C₂₃H₁₈ClN₃O₄S₂ Sulfonamide replaces urea; broader solubility

Notes:

  • Lipophilicity : The cyclohexyl group in the target compound and CAS 921488-43-9 increases membrane permeability, critical for CNS-targeting drugs.
  • Electronic Effects : Halogens (Cl in CAS 897620-90-5) and electron-withdrawing groups (CF₃O in CAS 897613-92-2) may enhance binding to enzymatic pockets .
  • Solubility : Methoxy (target) and sulfonamide (CAS 922046-49-9) groups improve aqueous solubility, balancing lipophilicity .

Critical Analysis and Gaps

  • Data Gaps: No direct cytotoxicity or pharmacokinetic data are available for the target compound.
  • Innovation Potential: The combination of cyclohexylurea and 4-methoxyphenethyl groups offers a novel scaffold for kinase or protease inhibitors, warranting further study.

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